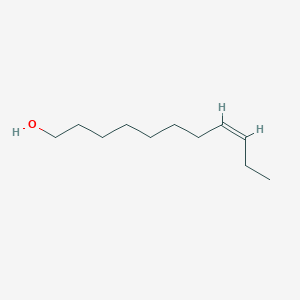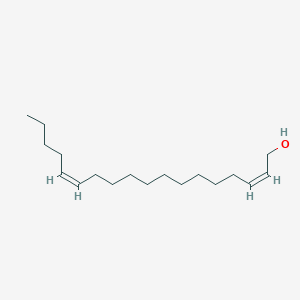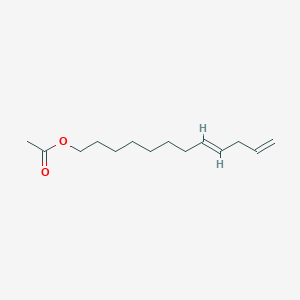![molecular formula C₁₄H₉Cl₂NO₃ B1145970 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid CAS No. 928343-25-3](/img/no-structure.png)
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pesticide Synthesis
This compound is a key component in the synthesis of Fipronil , a super-effective and safe pesticide . Fipronil is a heavily substituted pyrazole-based heterocycle, effective for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
Synthetic Chemistry Studies
The compound has been explored in various synthetic and analytical chemistry studies. The synthesis of related cyclohexadienyl derivatives typically involves cyclization reactions.
Molecular Structure Analysis
The molecular and crystal structure of compounds containing the cyclohexadienyl moiety has been a subject of interest in chemical research. X-ray diffraction analysis is often used to understand these compounds’ structures.
Chemical Reactions and Properties
Chemical reactions involving cyclohexadienyl derivatives can be quite diverse. For instance, the reactivity of such compounds with different reactants can lead to a variety of products.
Synthesis and Structural Properties
Research on related compounds shows a deep interest in the synthesis and structural properties of complex molecules. Studies have elucidated the formation of novel substituted compounds through reactions involving chloral and substituted anilines.
Degradation Processes
The degradation processes of compounds such as nitisinone, which shares a similar structural motif with the chemical, have been studied to understand their stability under different conditions. This research is crucial for evaluating the environmental impact and potential therapeutic uses of these compounds.
Potential Biological Activities
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid involves the condensation of 2,6-dichloro-4-hydroxybenzaldehyde with glycine followed by decarboxylation and cyclization to form the final product.", "Starting Materials": [ "2,6-dichloro-4-hydroxybenzaldehyde", "glycine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloro-4-hydroxybenzaldehyde (1.0 g) and glycine (1.2 g) in 10 mL of 1 M sodium hydroxide solution.", "Step 2: Heat the mixture at 80°C for 2 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and adjust the pH to 2-3 with 1 M hydrochloric acid.", "Step 4: Filter the precipitate and wash with water.", "Step 5: Dissolve the crude product in 10 mL of acetic acid and add 2 mL of concentrated sulfuric acid.", "Step 6: Heat the mixture at 120°C for 2 hours with stirring.", "Step 7: Cool the reaction mixture to room temperature and add 20 mL of water.", "Step 8: Neutralize the mixture with 1 M sodium hydroxide solution and filter the precipitate.", "Step 9: Wash the precipitate with water and dry in a vacuum oven at 60°C for 24 hours.", "Step 10: Recrystallize the product from ethanol to obtain pure 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid." ] } | |
CAS RN |
928343-25-3 |
Product Name |
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid |
Molecular Formula |
C₁₄H₉Cl₂NO₃ |
Molecular Weight |
310.13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










